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This guide provides a comprehensive overview of the fundamental principles and
methodologies of Short Tandem Repeat (STR) analysis utilizing Promega's PowerPlex®
systems. It is designed to serve as a technical resource for professionals in research, life
sciences, and drug development who require a thorough understanding of this powerful
technology for human identification and genetic analysis.

Core Principles of STR Analysis

Short Tandem Repeat (STR) analysis is a foundational technique in modern molecular biology
for human identification.[1] This method focuses on specific, highly variable regions within the
human genome known as microsatellites. These regions consist of short, repetitive DNA
seqguences, typically 2 to 7 base pairs in length.[1] The number of times these sequences
repeat varies significantly among individuals, making these STR loci powerful markers for
creating a unique genetic profile.[1][2]

The PowerPlex® systems, developed by Promega, are a suite of multiplex kits designed for
the simultaneous amplification of multiple STR loci.[3][4] These systems employ the
Polymerase Chain Reaction (PCR) to generate millions of copies of the targeted STR regions
from a small amount of DNA. Each PowerPlex® kit includes a set of fluorescently labeled
primers that flank the STR loci of interest. The use of different fluorescent dyes for different loci
allows for the analysis of numerous markers in a single reaction, significantly increasing the
discriminatory power of the test.[5][6]
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Following amplification, the fluorescently labeled DNA fragments are separated by size using
capillary electrophoresis.[2] An internal lane standard is included in each sample to ensure
accurate sizing of the fragments. The separated fragments are detected by a laser, and the
resulting data is processed by specialized software to generate an electropherogram. This
electropherogram displays a series of peaks, with the position of each peak corresponding to
the size of the DNA fragment and the color indicating the specific STR locus. An allelic ladder, a
mixture of all common alleles for each locus, is run alongside the samples to accurately assign
an allele call (the number of repeats) to each peak in the sample's profile.[7]

Data Presentation: Performance Characteristics of
PowerPlex® Systems

The performance of PowerPlex® systems is rigorously validated to ensure accuracy and
reliability. Key performance metrics include sensitivity, stutter percentage, and mixture
resolution.

Sensitivity

The sensitivity of a PowerPlex® system determines the minimum amount of DNA required to
generate a complete and accurate STR profile. Validation studies have consistently
demonstrated the high sensitivity of these systems, enabling the analysis of even minute
quantities of starting material.

Minimum DNA Input for

PowerPlex® System . Reference
Full Profile

PowerPlex® 16 0.125 ng [3]
PowerPlex® 16 HS 62.5 pg [8]
PowerPlex® Fusion 100 pg [9][10]
PowerPlex® Fusion 6C 125 pg [11]
PowerPlex® 35GY 125 pg

Stutter Analysis
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Stutter peaks are common artifacts in STR analysis, appearing as smaller peaks one repeat
unit smaller (n-4) or larger (n+4) than the true allele. The percentage of stutter is a critical
quality metric, and PowerPlex® systems are designed to minimize these artifacts. The table
below, compiled from various validation studies, summarizes typical stutter percentages for a
selection of loci across different PowerPlex® systems.

PowerPlex® Fusion PowerPlex® Fusion
PowerPlex® 16 HS

Locus (Stutter Filter 6C (Average Stutter
(Average Stutter %) Setting) %)
D3S1358 < 9% 11.0% ~8-10%
VWA < 9% 11.0% ~9-11%
FGA < 9% 12.1% ~10-12%
D8S1179 < 9% 10.9% ~8-10%
D21S11 < 9% 12.0% ~10-12%
D18S51 < 9% 13.0% ~11-13%
D55818 < 9% 10.0% ~8-10%
D13S317 < 9% 10.0% ~8-10%
D7S820 < 9% 10.0% ~8-10%
D16S539 < 9% 11.0% ~9-11%
CSF1PO < 9% 10.0% ~8-10%
TPOX < 9% 9.0% ~7-9%
THO1 < 9% 8.0% ~6-8%
Amelogenin N/A N/A N/A
Penta D < 9% 5.0% ~3-5%
Penta E < 9% 5.0% ~3-5%

Note: Stutter percentages can vary slightly between laboratories and instrument platforms. The
values presented are indicative of typical performance.
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Mixture Analysis

PowerPlex® systems demonstrate robust performance in the analysis of DNA mixtures, which
contain DNA from more than one individual. Validation studies have shown that minor
contributors to a mixture can be reliably detected even at challenging ratios. For instance, with
the PowerPlex® 16 HS system, over 90% of minor alleles were detected at a 1:9 ratio.[8]
Similarly, the PowerPlex® 35GY System detected over 90% of minor contributor alleles at a 1:4

mixture ratio.

Experimental Protocols

A generalized workflow for STR analysis using Promega PowerPlex® systems is outlined
below. It is essential to refer to the specific technical manual for the PowerPlex® kit being used
for detailed instructions and reagent concentrations.

DNA Extraction

The initial step involves the isolation of genomic DNA from the biological sample. Various
methods can be employed, including manual techniques like phenol-chloroform extraction or
commercially available kits that utilize spin columns or magnetic beads. The choice of method
depends on the sample type and laboratory preference. A typical protocol using a spin-column-
based kit is as follows:

o Sample Lysis: The biological sample is incubated with a lysis buffer containing a protease
(e.g., Proteinase K) to break open the cells and release the DNA.

« DNA Binding: The lysate is transferred to a spin column containing a silica membrane. In the
presence of a high concentration of chaotropic salts, the DNA selectively binds to the
membrane.

e Washing: The membrane is washed with ethanol-based buffers to remove proteins and other
cellular debris.

o Elution: The purified DNA is eluted from the membrane using a low-salt buffer or nuclease-
free water.

DNA Quantification
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Accurate quantification of the extracted DNA is crucial for optimal STR amplification. The
recommended input amount of DNA for most PowerPlex® systems is between 0.5 and 1.0 ng.
Real-time PCR-based quantification methods are highly recommended as they specifically
quantify human DNA and can also provide an indication of DNA degradation.

PCR Amplification

The core of the STR analysis is the multiplex PCR amplification of the target loci.

e Reaction Setup: A PCR master mix is prepared containing the PowerPlex® 5X Master Mix,
PowerPlex® 5X Primer Pair Mix, and amplification-grade water.

o Template Addition: The quantified DNA sample (typically 0.5 - 1.0 ng) is added to the master
mix in a PCR tube or well of a 96-well plate. Positive and negative amplification controls are
included in each batch.

e Thermal Cycling: The reaction plate is placed in a thermal cycler programmed with the
specific cycling conditions recommended in the PowerPlex® kit's technical manual. A typical
protocol involves an initial denaturation step, followed by a series of denaturation, annealing,
and extension cycles, and a final extension step.

Capillary Electrophoresis

The amplified and fluorescently labeled STR fragments are separated and detected using a
capillary electrophoresis instrument.

o Sample Preparation: An aliquot of the amplified product is mixed with a solution containing
formamide and an internal lane standard (e.g., WEN ILS 500). Formamide is a denaturing
agent that ensures the DNA fragments are single-stranded for optimal separation.

o Denaturation: The sample plate is heated to denature the DNA fragments and then rapidly
cooled on ice.

e Instrument Setup: The capillary electrophoresis instrument is prepared with the appropriate
polymer and running buffer. A spectral calibration specific to the dye set used in the
PowerPlex® kit must be performed prior to sample analysis.
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o Electrophoresis: The prepared sample plate is loaded onto the instrument, and the DNA
fragments are injected into the capillaries. An electric current is applied, causing the
negatively charged DNA fragments to migrate through the polymer-filled capillaries towards
the anode. Smaller fragments move faster than larger fragments, resulting in separation by

size.

o Detection: A laser excites the fluorescent dyes attached to the DNA fragments as they pass a
detection window. The emitted fluorescence is captured by a detector, generating raw data.

Data Analysis and Interpretation

The raw data from the capillary electrophoresis run is analyzed using specialized software,
such as GeneMapper® ID-X.

o Data Processing: The software applies the spectral calibration to correct for dye overlap and
uses the internal lane standard to accurately size the DNA fragments in each sample.

» Allele Calling: The software compares the sized fragments in the sample to the allelic ladder
for each locus to assign an allele designation.

o Profile Review: The analyst reviews the resulting electropherogram for each sample,
checking for artifacts such as stutter, pull-up, and spikes. The overall quality of the profile is
assessed, including peak heights and heterozygous balance.

o Genotype Determination: Based on the reviewed data, a final genotype is determined for

each sample.

Mandatory Visualizations
Experimental Workflow

Pre-Amplification Amplification Post-Amplification & Analysis

Biological Sample DNA Extraction |—»| DNA Quantification Capillary Electrophoresis Capillary Electrophoresis ata Analysis |—»{ STR Profile
Sample Preparation i C ® ID-.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Click to download full resolution via product page

Caption: A generalized workflow for STR analysis using Promega PowerPlex® systems.
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Caption: Logical flow of data processing and analysis in STR profiling.

STR Profile Interpretation
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Caption: A simplified decision-making process for interpreting STR profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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